molecular formula C13H12BrNO3S B12106616 Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate

Cat. No.: B12106616
M. Wt: 342.21 g/mol
InChI Key: QJEMVESMMICCIF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate (CAS 1206907-98-3) is a brominated thiazole derivative of interest in chemical research and development. This compound, with a molecular formula of C13H12BrNO3S and a molecular weight of 342.21 g/mol, is characterized by its phenoxymethyl substituent at the 4-position of the thiazole ring . The bromine atom at the 2-position makes this ester a versatile and reactive intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, enabling the construction of more complex bi-aryl systems. Furthermore, the ester functional group offers a handle for further synthetic manipulation, including hydrolysis to carboxylic acids or transesterification. As a result, this compound serves as a key precursor in medicinal chemistry and drug discovery efforts for the synthesis of novel thiazole-containing scaffolds, which are privileged structures in pharmaceutical agents. This product is intended for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

ethyl 2-bromo-4-(phenoxymethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12BrNO3S/c1-2-17-12(16)11-10(15-13(14)19-11)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

QJEMVESMMICCIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Copper-Mediated Bromination

A widely reported method for introducing bromine at the 2-position of thiazole derivatives involves copper(II) bromide (CuBr₂) as both a bromine source and catalyst. In one protocol, ethyl 2-amino-4-methylthiazole-5-carboxylate undergoes diazotization using tert-butyl nitrite (t-BuONO) in acetonitrile at 0°C, followed by bromination with CuBr₂. This two-step process achieves a 76% yield of ethyl 2-bromo-4-methylthiazole-5-carboxylate after silica gel chromatography. Key parameters include:

  • Temperature : 0°C to prevent side reactions.

  • Reagent stoichiometry : 1.2 equivalents of CuBr₂ relative to the amine substrate.

  • Solvent : Acetonitrile ensures solubility of intermediates.

For the phenoxymethyl analog, replacing the 4-methyl group with a phenoxymethyl moiety would require prior functionalization. A plausible route involves substituting the methyl group with a hydroxymethyl intermediate (via oxidation), followed by etherification with phenol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate).

Nitrosation-Bromination Sequential Reactions

Trimethylsilyl Bromide and Nitroso Reagents

In a high-yielding approach, ethyl 2-amino-4-methylthiazole-5-carboxylate reacts with 2-methyl-1-nitrosooxypropane and trimethylsilyl bromide (TMSBr) in a 3:1 acetonitrile/ethyl acetate mixture at 0–20°C. The reaction proceeds via in situ diazonium salt formation, with TMSBr acting as a brominating agent. This method achieves an 87% yield after flash chromatography.

Critical factors :

  • Solvent polarity : Acetonitrile stabilizes the diazonium intermediate.

  • Temperature gradient : Gradual warming from 0°C to room temperature minimizes decomposition.

To adapt this for the phenoxymethyl derivative, the 4-methyl group could be oxidized to a carboxylic acid (using KMnO₄ or CrO₃), reduced to a hydroxymethyl group (via NaBH₄), and then subjected to nucleophilic substitution with phenoxide.

Oxidative Bromination Strategies

TEMPO-Catalyzed Oxidation

Challenges in Phenoxymethyl Group Installation

Introducing the phenoxymethyl group at the 4-position presents unique challenges:

  • Steric hindrance : Bulky phenoxymethyl groups may impede reaction kinetics.

  • Regioselectivity : Ensuring substitution occurs exclusively at the 4-position requires directing groups or protective strategies.

  • Stability : Phenolic ethers are sensitive to strong acids/bases, necessitating mild conditions.

A hypothetical pathway involves:

  • Synthesis of 4-chloromethylthiazole ester : Reacting 4-methylthiazole with N-chlorosuccinimide (NCS) under radical initiation.

  • Etherification : Treating the chloromethyl intermediate with sodium phenoxide in DMF at 60°C.

Comparative Analysis of Bromination Methods

MethodReagentsYield (%)Purity (%)Key Advantage
Copper-mediatedCuBr₂, t-BuONO76>95Short reaction time (4 hr)
TMSBr nitrosoTMSBr, nitroso compound8797–98High yield, mild conditions
TEMPO oxidationTEMPO, NaOCl97–98>99Selective oxidation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazole alcohols.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate serves as an important building block for synthesizing biologically active molecules. Its derivatives have shown promising antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from this compound were tested against various pathogens, including Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundTarget PathogenMIC (μg/mL)Reference
AS. aureus32Arora et al., 2021
BC. albicans16Elsebaei et al., 2021
CE. coli64Bondock et al., 2021

Agricultural Chemistry

This compound is also utilized in agricultural chemistry for developing agrochemicals, including fungicides and herbicides. The thiazole structure contributes to its efficacy in targeting specific pests while minimizing harm to beneficial organisms.

Fungicidal Properties

Research indicates that this compound exhibits potent fungicidal activity against various fungal species, making it suitable for agricultural applications.

FungusCompound Efficacy (MIC μg/mL)Reference
Fusarium oxysporum25Salem et al., 2017
Aspergillus niger30Yurttaş et al., 2015

Industrial Chemistry

In industrial chemistry, this compound is employed in the development of new materials and catalysts. Its unique chemical properties facilitate the synthesis of specialty polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Material Applications

The compound's ability to enhance material properties has led to its application in creating coatings that are resistant to wear and corrosion.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Development : A study by Arora et al. synthesized novel derivatives that showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential for developing new antibiotics based on this compound .
  • Fungicide Testing : Research conducted by Elsebaei et al. evaluated the efficacy of this compound against multidrug-resistant fungal strains, revealing promising results that support its use as a fungicide in agriculture .
  • Material Science Innovations : Investigations into polymer formulations incorporating this thiazole derivative showed improved mechanical properties compared to traditional materials, indicating its potential in industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The bromo and phenoxymethyl groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Phenoxymethyl Group (Target Compound): The phenoxymethyl group enhances PTP1B inhibition by forming hydrogen bonds with catalytic residues (e.g., Asp48) and hydrophobic interactions with the enzyme's active site . The oxygen atom in the phenoxymethyl group likely contributes to improved solubility compared to fully hydrophobic substituents.
  • Halogenated Benzyl Groups (Cl/F): Compounds like the 2,4-dichlorobenzyl and 3,4-difluorobenzyl analogs exhibit increased lipophilicity, which may improve membrane permeability but reduce solubility.

Crystallographic and Spectroscopic Insights

  • This suggests that bulky substituents (e.g., trifluoromethyl) may reduce crystal lattice stability.
  • NMR and IR Data: For analogs like compound 5d (), characteristic peaks in <sup>1</sup>H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR (C=O stretching at ~1700 cm<sup>−1</sup>) confirm structural integrity .

Biological Activity

Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in pharmaceutical development.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

PropertyDetails
Molecular Formula C13H12BrNO3S
Molecular Weight 342.21 g/mol
IUPAC Name Ethyl 2-bromo-4-(phenoxymethyl)-1,3-thiazole-5-carboxylate
InChI Key QJEMVESMMICCIF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)Br)COC2=CC=CC=C2

The compound features a thiazole ring, which is known for its biological activity, and a phenoxymethyl group that enhances its solubility and binding interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, including:

  • Bacterial Strains : Effective against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Fungal Strains : Demonstrated activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these activities are reported to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for bacterial growth. For instance, it has been shown to affect glucosamine-6-phosphate synthase, which is vital for bacterial cell wall synthesis .
  • Receptor Binding : Its structural similarity to natural substrates allows it to bind effectively to various receptors, influencing metabolic pathways in microorganisms .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity. The presence of the bromine atom at the 2-position and the phenoxymethyl group at the 4-position enhances its binding affinity and specificity towards biological targets. Comparative studies with similar compounds reveal that modifications in these groups can significantly alter the antimicrobial potency.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted against multiple bacterial and fungal strains using broth microdilution methods.
    • Results indicated MIC values ranging from 1.95 μg/mL to 15.62 μg/mL for various strains, showing promising antibacterial effects compared to standard treatments like ciprofloxacin .
  • Enzyme Inhibition Studies :
    • Investigated the compound's ability to inhibit glucosamine synthase.
    • Findings highlighted significant inhibition rates, suggesting potential for further development as an antibacterial agent targeting this enzyme .
  • Comparative Analysis with Derivatives :
    • Derivatives of thiazole compounds were synthesized and tested for their biological activities.
    • The study revealed that structural modifications could enhance or reduce antimicrobial efficacy, providing insights into optimizing compound design for better therapeutic outcomes .

Q & A

Q. Q1: What are the common synthetic routes for preparing Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate and its analogues?

Methodological Answer: A typical synthesis involves sequential functionalization of thiazole cores. For example, diethyl acetone-1,3-dicarboxylate can react with sulfuryl chloride and thiourea to form ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, which is further modified using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) to introduce enamine or methyleneamino groups . Bromination at the 2-position is often achieved using brominating agents (e.g., NBS or elemental bromine) under controlled conditions. Solvent choice (e.g., ethanol, acetic acid) and reaction temperature are critical for optimizing yields and minimizing side reactions .

Q. Q2: How is X-ray crystallography utilized to confirm the structure of this compound and its derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, in analogous compounds like Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, SC-XRD confirmed bond lengths, angles, and torsional parameters, with refinement using SHELXL software . Hydrogen bonding patterns and crystal packing are analyzed to validate molecular geometry and intermolecular interactions. Data collection typically involves monochromatic Mo-Kα radiation, and refinement includes riding H-atom models .

Advanced Research Questions

Q. Q3: How do substituents at the 4-position (e.g., phenoxymethyl vs. trifluoromethyl) influence the reactivity of thiazole-5-carboxylates in cyclization reactions?

Methodological Answer: Electron-withdrawing groups (e.g., -Br, -CF₃) at the 4-position increase electrophilicity of the thiazole ring, facilitating nucleophilic attacks during cyclization. For instance, phenoxymethyl groups enhance steric bulk, which can slow down reactions but improve regioselectivity. In contrast, trifluoromethyl groups (as in Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate) stabilize intermediates through inductive effects, enabling faster cyclization with α-aminoheterocycles . Computational studies (e.g., DFT) or Hammett σ constants can predict substituent effects on reaction kinetics .

Q. Q4: What strategies resolve contradictions in spectroscopic data for thiazole derivatives, such as unexpected isomer ratios?

Methodological Answer: Discrepancies in NMR or HPLC data (e.g., isomer ratios) require multi-technique validation. For example, in the synthesis of intermediates like ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methyleneamino]thiazole-5-carboxylate, dynamic NMR or variable-temperature studies can distinguish rotamers. LC-MS coupled with high-resolution mass spectrometry (HRMS) helps confirm molecular formulas, while SC-XRD unambiguously assigns stereochemistry .

Q. Q5: How are hydrogen-bonding networks in crystalline thiazole derivatives analyzed to predict solubility and stability?

Methodological Answer: Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For example, in Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, C–H⋯O and N–H⋯S interactions form R₂²(8) rings, stabilizing the lattice. Solubility is inversely correlated with hydrogen-bond density, which can be quantified using Hirshfeld surface analysis .

Experimental Design Considerations

Q. Q6: What precautions are necessary when handling brominated thiazole derivatives due to their reactivity?

Methodological Answer: Brominated compounds require inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis. Reactions should be monitored via TLC or in situ IR to detect intermediates. Quenching protocols (e.g., using Na₂S₂O₃ for excess Br₂) and low-temperature workups (−20°C) minimize decomposition. Safety data sheets (SDS) must be reviewed for hazards like skin corrosion (P210, P241 precautions) .

Q. Q7: How can reaction conditions be optimized for high-yield synthesis of thiazole-carboxylate intermediates?

Methodological Answer: Design of Experiments (DoE) approaches vary solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. RT), and catalyst loading. For instance, cyclization of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate with DMFDMA achieves 77% yield in ethanol at 80°C, whereas acetic acid accelerates heterocycle formation but may require acid scavengers . Kinetic profiling identifies rate-limiting steps, enabling targeted optimization .

Data Interpretation Challenges

Q. Q8: How are computational methods applied to rationalize unexpected regioselectivity in thiazole functionalization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain regioselectivity. For example, bromination at the 2-position over the 4-position in thiazole derivatives is favored due to lower activation energy (ΔG‡) for electrophilic attack at the more electron-rich site . Natural Bond Orbital (NBO) analysis quantifies charge distribution, guiding synthetic planning .

Q. Q9: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer: Powder X-ray diffraction (PXRD) identifies polymorphs by comparing experimental patterns with simulated data from SC-XRD. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect phase transitions (e.g., melting points, desolvation). Solvent-mediated crystallization trials (e.g., ethyl acetate vs. hexane) screen for stable polymorphs .

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